Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-
Overview
Description
Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] is a complex organic compound known for its unique structure and properties It is characterized by the presence of two ethanone groups attached to a 1,4-phenylene ring, with additional 3,4-dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,4-dimethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 1,4-bis(3,4-dimethoxyphenyl)ethanone, which can then undergo further functionalization to introduce the ethanone groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Aryl carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] involves its interaction with specific molecular targets and pathways. The compound’s ethanone groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl rings and methoxy groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the 3,4-dimethoxyphenyl groups.
1,4-Bis(3,4-dimethoxyphenyl)ethanone: Lacks the additional ethanone groups.
p-Acetylacetophenone: Contains a single ethanone group attached to a phenyl ring.
Uniqueness
Ethanone, 1,1’-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)-] is unique due to the combination of its ethanone groups and 3,4-dimethoxyphenyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-23-11-5-17(15-25(23)31-3)13-21(27)19-7-9-20(10-8-19)22(28)14-18-6-12-24(30-2)26(16-18)32-4/h5-12,15-16H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJWVAIQDJHLQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360466 | |
Record name | Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113271-87-7 | |
Record name | Ethanone, 1,1'-(1,4-phenylene)bis[2-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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